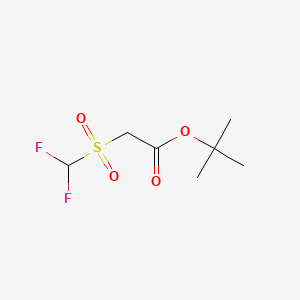
Tert-butyl2-difluoromethanesulfonylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl2-difluoromethanesulfonylacetate: is an organic compound that belongs to the class of sulfonyl esters It is characterized by the presence of a tert-butyl group, two fluorine atoms, and a methanesulfonyl group attached to an acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl2-difluoromethanesulfonylacetate typically involves the reaction of tert-butyl acetate with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
tert-Butyl acetate+Difluoromethanesulfonyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl2-difluoromethanesulfonylacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while reduction reactions can produce alcohols.
Applications De Recherche Scientifique
Chemistry: Tert-butyl2-difluoromethanesulfonylacetate is used as a reagent in organic synthesis for the introduction of sulfonyl groups into target molecules. It is also employed in the synthesis of complex organic compounds and intermediates.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of tert-butyl2-difluoromethanesulfonylacetate involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. The presence of the sulfonyl group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Tert-butyl2-trifluoromethanesulfonylacetate
- Tert-butyl2-methanesulfonylacetate
- Tert-butyl2-chloromethanesulfonylacetate
Comparison: Tert-butyl2-difluoromethanesulfonylacetate is unique due to the presence of two fluorine atoms, which can influence its reactivity and stability compared to similar compounds. The fluorine atoms can enhance the compound’s electrophilicity and affect its interactions with nucleophiles. This makes it a valuable reagent in organic synthesis and other applications where specific reactivity is desired.
Propriétés
Formule moléculaire |
C7H12F2O4S |
|---|---|
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
tert-butyl 2-(difluoromethylsulfonyl)acetate |
InChI |
InChI=1S/C7H12F2O4S/c1-7(2,3)13-5(10)4-14(11,12)6(8)9/h6H,4H2,1-3H3 |
Clé InChI |
IPWKVWSJUNWABE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CS(=O)(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















